Betaine aldehyde chloride
Overview
Description
Betaine aldehyde chloride, also known as N,N,N-Trimethyl-2-oxoethanaminium chloride, is a physiological intermediate in the oxidation of choline to betaine . It predominantly exists as the diol (hydrate) form in aqueous solution .
Synthesis Analysis
Betaine aldehyde chloride is synthesized from choline through a two-step oxidation process. The first step involves the conversion of choline to betaine aldehyde, catalyzed by the enzyme choline dehydrogenase. The second step involves the further oxidation of betaine aldehyde to betaine, catalyzed by the enzyme betaine aldehyde dehydrogenase .Molecular Structure Analysis
The molecular formula of Betaine aldehyde chloride is C5H12ClNO . It is a quaternary ammonium salt .Chemical Reactions Analysis
Betaine aldehyde chloride is involved in the metabolism of amino acids like glycine, serine, and threonine . It is a substrate of choline and can be converted to dimethylglycine (DMG) via demethylation .Physical And Chemical Properties Analysis
Betaine aldehyde chloride appears as a crystalline form . Its molecular weight is 137.61 g/mol .Scientific Research Applications
Enzyme Activity and Purification
Betaine aldehyde chloride is closely related to betaine aldehyde dehydrogenase (BADH), an enzyme playing a critical role in plant responses to environmental stress. Valenzuela-Soto and Muñoz-Clares (1994) purified BADH from Amaranthus hypochondriacus leaves, demonstrating its specificity for betaine aldehyde and its inhibition at high concentrations (Valenzuela-Soto & Muñoz-Clares, 1994). Additionally, Arakawa et al. (1987) purified BADH from spinach leaves, contributing to the understanding of its molecular structure and the development of specific antibodies (Arakawa, Takabe, Sugiyama, & Akazawa, 1987).
Role in Plant Stress Response
Research by Fitzgerald, Waters, and Henry (2009) highlighted BADH's role in enhancing plant tolerance to abiotic stress, offering insights into its function and potential applications in transgenic expression for improving stress resilience (Fitzgerald, Waters, & Henry, 2009). Weigel, Weretilnyk, and Hanson (1986) studied the oxidation of betaine aldehyde in spinach chloroplasts, suggesting a significant role in betaine synthesis, a key process in plant adaptation to environmental stressors (Weigel, Weretilnyk, & Hanson, 1986).
Catalysis Research
In catalysis, ruthenium(III) chloride has been identified as an efficient catalyst in reactions involving aldehydes, as explored by De and Gibbs (2005), suggesting potential overlaps in research with betaine aldehyde chloride (De & Gibbs, 2005).
Agricultural Applications
A study by Gainullina, Kuznetsova, and Kurenkov (2022) examined the effects of betaine-aldehyde additives on the meat productivity of quails, indicating its potential use in enhancing agricultural outputs (Gainullina, Kuznetsova, & Kurenkov, 2022).
Biochemical and Structural Analysis
Johansson et al. (1998) detailed the three-dimensional structure of betaine aldehyde dehydrogenase, providing valuable insights into its biochemical properties and potential for further scientific applications (Johansson et al., 1998).
properties
IUPAC Name |
trimethyl(2-oxoethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO.ClH/c1-6(2,3)4-5-7;/h5H,4H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKVGWXINKZUKS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC=O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370761 | |
Record name | Trimethyl(2-oxoethyl)azanium;chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Betaine aldehyde chloride | |
CAS RN |
7758-31-8 | |
Record name | Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7758-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betaine aldehyde chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethyl(2-oxoethyl)azanium;chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BETAINE ALDEHYDE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QNX5TUR2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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